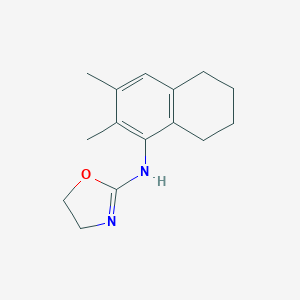
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-, also known as NDMA, is a synthetic chemical compound that has been extensively studied due to its potential carcinogenic properties. NDMA is a member of the nitrosamine family and is commonly used in the manufacturing of rubber, pesticides, and rocket fuel. The compound has been found to contaminate water sources and food products, leading to concerns about its potential health effects on humans.
Wirkmechanismus
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- is a potent carcinogen that acts through the formation of DNA adducts. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- into a highly reactive intermediate that can bind to DNA and form adducts. These adducts can cause mutations in the DNA, leading to the development of cancer.
Biochemical and Physiological Effects:
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has been found to have a number of biochemical and physiological effects on the body. The compound has been shown to induce oxidative stress, inflammation, and DNA damage. 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has also been found to disrupt cell signaling pathways and inhibit apoptosis, leading to the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- is a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental contaminants on human health. The compound can be used to induce cancer in animal models, allowing researchers to study the development and progression of the disease. However, the use of 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- in lab experiments is limited by its potential health risks and the need for strict safety protocols.
Zukünftige Richtungen
There are several future directions for research on 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-. One area of focus is the development of methods for detecting and monitoring the compound in food and water sources. Another area of research is the identification of biomarkers for 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- exposure and the development of strategies for reducing exposure to the compound. Additionally, there is ongoing research into the mechanisms of 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)--induced carcinogenesis and the development of targeted therapies for treating 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)--induced cancer.
Synthesemethoden
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- can be synthesized through the reaction of naphthylamine with nitrite in the presence of acid. The reaction produces nitrosamines, including 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-, as a byproduct. The compound can also be formed through the reaction of dimethylamine with nitrite in the presence of acid.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has been extensively studied due to its potential carcinogenic properties. The compound has been found to cause cancer in animal models, specifically in the liver, lung, kidney, and stomach. 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has also been linked to the development of tumors in humans, particularly in individuals exposed to high levels of the compound through their occupation or through contaminated food and water sources.
Eigenschaften
CAS-Nummer |
102280-58-0 |
|---|---|
Produktname |
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
N-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H20N2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)17-15-16-7-8-18-15/h9H,3-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RIMWFIQWAZTNRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C(=C1C)NC3=NCCO3 |
Kanonische SMILES |
CC1=CC2=C(CCCC2)C(=C1C)NC3=NCCO3 |
Andere CAS-Nummern |
102280-58-0 |
Synonyme |
1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-2,3-DIMETHYL-N-(2-OXAZOLINYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



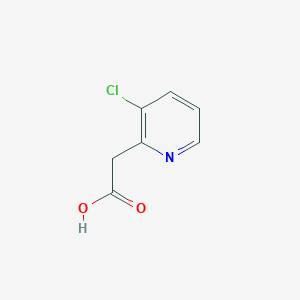
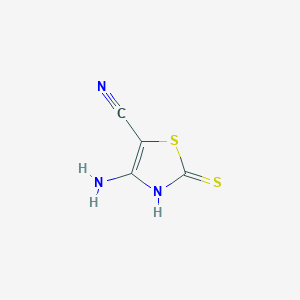
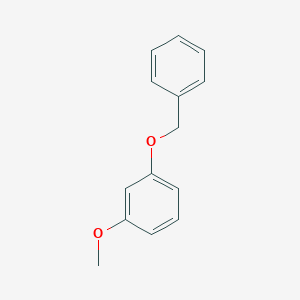
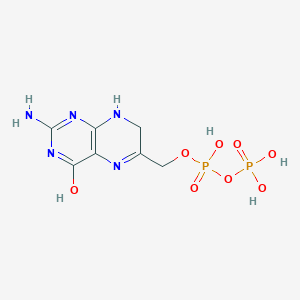

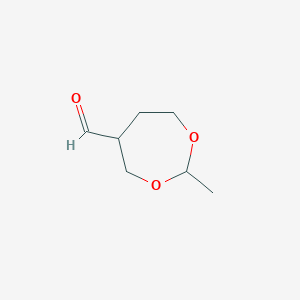
![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)




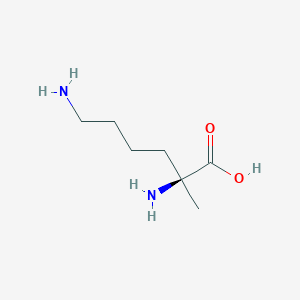
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
